molecular formula C9H17NO B8729919 3-(N,N-diallylamino)-1-propanol CAS No. 17719-78-7

3-(N,N-diallylamino)-1-propanol

Cat. No.: B8729919
CAS No.: 17719-78-7
M. Wt: 155.24 g/mol
InChI Key: NYYFUGDLDDZGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is an organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol typically involves the reaction of prop-2-en-1-amine with an appropriate epoxide or halohydrin. One common method is the reaction of prop-2-en-1-amine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the amino group can yield secondary or tertiary amines.

Scientific Research Applications

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis-(2-Propynyloxy)propan-2-ol: Similar in structure but with propynyloxy groups instead of prop-2-en-1-yl groups.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Contains naphthalen-1-yloxy groups and is used in different applications.

Uniqueness

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is unique due to its specific combination of amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

17719-78-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-[bis(prop-2-enyl)amino]propan-1-ol

InChI

InChI=1S/C9H17NO/c1-3-6-10(7-4-2)8-5-9-11/h3-4,11H,1-2,5-9H2

InChI Key

NYYFUGDLDDZGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCO)CC=C

Origin of Product

United States

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